(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, an ethylphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole ring with the acrylonitrile moiety and the methoxyphenyl group through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylphenyl group, leading to the formation of sulfoxides and ketones.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or an aldehyde.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of sulfoxides, ketones
Reduction: Formation of amines, aldehydes
Substitution: Formation of halogenated derivatives, substituted thiazoles
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-ethoxyphenyl)amino)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the ethylphenyl group and methoxyphenyl amino group contributes to its pharmacological profile.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines, including HT29 and Jurkat cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and modulation of key proteins involved in cell cycle regulation.
Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | HT29 | 15 | Apoptosis induction |
Compound B | Jurkat | 20 | CDK9 inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazole derivatives have been evaluated for their efficacy against bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.
Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound C | S. aureus | 0.25 | Bactericidal |
Compound D | E. coli | 0.5 | Bacteriostatic |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency against cancer and microbial targets.
- Thiazole Ring Modifications : Substitutions at the 2-position often lead to improved anticancer activity.
- Phenyl Group Substituents : The presence of electron-withdrawing groups increases the compound's lipophilicity, enhancing cellular uptake.
Case Studies
- Anticancer Study : A study involving a series of thiazole derivatives showed that compounds with a methoxy group at the para position exhibited superior activity against Mcl-1, an anti-apoptotic protein, leading to increased cancer cell death.
- Antimicrobial Study : In vitro studies on thiazole derivatives indicated that those with smaller substituents at the ortho position on the phenyl ring demonstrated higher efficacy against Plasmodium falciparum, suggesting potential for antimalarial applications.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-15-7-9-16(10-8-15)20-14-26-21(24-20)17(12-22)13-23-18-5-4-6-19(11-18)25-2/h4-11,13-14,23H,3H2,1-2H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZKSLCCDHSFCS-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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